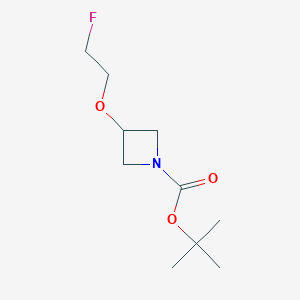

tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(13)12-6-8(7-12)14-5-4-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMMRKNPFDAJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a cornerstone in medicinal chemistry.[1][2] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after motif for designing novel therapeutics.[2][3] When this privileged scaffold is functionalized with fluoroalkoxy groups, its value is further amplified. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, often enhancing metabolic stability, modulating lipophilicity, and altering pKa, thereby improving oral bioavailability and target engagement.

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals, elucidating a robust and logical pathway for the synthesis of this compound, a valuable building block for creating more complex pharmaceutical agents. We will move beyond a simple recitation of steps to explain the underlying chemical principles and the strategic rationale behind the selection of reagents and conditions, ensuring a self-validating and reproducible protocol.

Part 1: Retrosynthetic Analysis and Strategic Planning

The target molecule, this compound, is composed of three key fragments: the N-Boc protected azetidine core, a 3-position ether linkage, and a 2-fluoroethyl group. A logical retrosynthetic analysis points to a convergent strategy, centered around the formation of the C-O ether bond.

The most direct and reliable disconnection is at the ether linkage, suggesting a Williamson ether synthesis. This approach simplifies the target into two primary synthons: a nucleophilic azetidin-3-ol derivative and an electrophilic 2-fluoroethylating agent.

-

Nucleophile: tert-Butyl 3-hydroxyazetidine-1-carboxylate. This is a commercially available but often synthetically prepared building block. Its hydroxyl group provides the requisite nucleophilicity upon deprotonation. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this role; it is stable to the basic conditions of the etherification but can be readily removed under acidic conditions for subsequent functionalization.[4]

-

Electrophile: A 2-fluoroethyl species bearing a good leaving group, such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane. The choice of leaving group (e.g., tosylate, mesylate, bromide) is critical for balancing reactivity with stability and commercial availability.

This strategy forms the foundation of our synthetic pathway, which will be executed in two main stages: first, the preparation of the core azetidine alcohol, and second, the pivotal etherification reaction.

Part 2: Elucidation of the Synthetic Pathway

The overall synthesis is designed as a three-step sequence starting from readily available commercial materials. This pathway is both efficient and scalable, making it suitable for drug discovery campaigns.

Stage 1: Synthesis of the Core Intermediate: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The preparation of this key intermediate is a well-established two-step process.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

The synthesis begins with the condensation of benzylamine and epichlorohydrin.[5] This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained four-membered azetidine ring. The benzyl group serves as a robust protecting group that can be easily removed in the subsequent step.

Step 2: Debenzylation and N-Boc Protection

The benzyl group is efficiently cleaved via palladium-catalyzed hydrogenation.[6] The resulting free secondary amine, azetidin-3-ol, is highly reactive and is typically not isolated. It is directly "trapped" in situ with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the stable, desired intermediate, tert-Butyl 3-hydroxyazetidine-1-carboxylate.[6] This one-pot deprotection/protection sequence is highly efficient.

Stage 2: The Core Reaction: Williamson Ether Synthesis

This is the final and most critical transformation. The hydroxyl group of tert-Butyl 3-hydroxyazetidine-1-carboxylate is deprotonated with a strong, non-nucleophilic base to form a potent alkoxide nucleophile. This alkoxide then displaces a halide or sulfonate leaving group from a 2-fluoroethyl electrophile in a classic Sₙ2 reaction.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is an excellent choice for this transformation. As a strong, irreversible base, it quantitatively converts the alcohol to its corresponding sodium alkoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction, thus driving the equilibrium forward. Other bases like potassium tert-butoxide could also be employed.

-

Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion, thereby accelerating the Sₙ2 reaction.

-

Electrophile: 1-bromo-2-fluoroethane is a suitable and commercially available electrophile. While 2-fluoroethyl tosylate might be more reactive, the bromide offers a good balance of reactivity and stability.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The subsequent Sₙ2 reaction is often gently heated (e.g., to room temperature or 40-50 °C) to ensure a reasonable reaction rate.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4)

This protocol is adapted from the procedure described for the synthesis of baricitinib intermediates.[6]

-

Debenzylation: To a solution of 1-benzylazetidin-3-ol (V-3) (e.g., 35.0 g, 214.4 mmol) in THF (350 mL), add 5% Palladium on Carbon (Pd/C) (1.75 g, 5 wt%).

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., balloon or Parr shaker) for approximately 20 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Boc Protection (In Situ): After the reaction is complete, the mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then treated with di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or sodium bicarbonate) and stirred at room temperature until the formation of the N-Boc protected product is complete.

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (NaH, 60% dispersion in mineral oil; 1.2 eq.) under a nitrogen atmosphere.

-

Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Deprotonation: A solution of tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the stirred NaH suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to stir at 0 °C for an additional 30 minutes, then warmed to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: 1-Bromo-2-fluoroethane (1.5 eq.) is added to the reaction mixture.

-

The mixture is stirred at room temperature for 12-18 hours, or gently heated to 40 °C to expedite the reaction. Progress should be monitored by TLC or LCMS.

-

Quenching and Workup: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.

-

The mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient eluent system, e.g., hexane/ethyl acetate) to afford the pure this compound.

Part 4: Data Presentation

The following table summarizes the key parameters for the pivotal Williamson ether synthesis step.

| Parameter | Value/Condition | Rationale |

| Nucleophile | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Pre-functionalized azetidine core with Boc protection. |

| Electrophile | 1-Bromo-2-fluoroethane | Provides the 2-fluoroethyl moiety with a good leaving group. |

| Base | Sodium Hydride (NaH, 60%) | Strong, non-nucleophilic base for irreversible deprotonation. |

| Stoichiometry | Nucleophile:Base:Electrophile = 1.0 : 1.2 : 1.5 | Excess base and electrophile ensure complete conversion. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent that facilitates Sₙ2 reaction. |

| Temperature | 0 °C (Deprotonation), RT to 40 °C (Substitution) | Controlled addition followed by heating for optimal reaction rate. |

| Reaction Time | 12 - 24 hours | Monitored by TLC/LCMS for completion. |

| Workup | Quench with sat. aq. NH₄Cl | Safely neutralizes excess NaH. |

| Purification | Silica Gel Chromatography | Standard method for isolating products of moderate polarity. |

References

- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- Al-Rawashdeh, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Singh, R., et al. (2026).

- PharmaBlock. Azetidines in Drug Discovery.

- Schildan, A., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380).

- Li, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- ChemicalBook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.

- Zhang, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a valuable building block for medicinal chemistry and drug development. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and explore its applications, offering insights grounded in established scientific principles.

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their unique structural features, including high ring strain and a three-dimensional conformation, offer several advantages in the design of novel therapeutics.[1] The incorporation of an azetidine motif can enhance metabolic stability, improve solubility, and provide novel intellectual property.[1] The specific compound of interest, this compound, combines the benefits of the azetidine scaffold with the increasingly important 2-fluoroethoxy side chain, a moiety known to favorably modulate pharmacokinetic properties.

Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale/Comparison with Analogues |

| Molecular Formula | C₁₀H₁₈FNO₃ | Based on chemical structure |

| Molecular Weight | 219.25 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow oil or low melting solid | Similar Boc-protected azetidines are often oils or low melting solids. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The Boc group and the overall non-polar nature suggest this solubility profile. |

| Boiling Point | > 200 °C (estimated) | High boiling point is expected due to the molecular weight and polar functional groups. |

| logP | ~1.5 - 2.5 (estimated) | The fluoroethoxy group will increase lipophilicity compared to a hydroxyethyl analogue. |

Synthesis and Purification

The synthesis of this compound can be achieved through a straightforward N-protection of the corresponding free amine, 3-(2-fluoroethoxy)azetidine.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-(2-Fluoroethoxy)azetidine (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(2-fluoroethoxy)azetidine (1.0 eq) in dichloromethane. If starting from the hydrochloride salt, use a slight excess of triethylamine (2.2 eq). If starting from the free base, use 1.1 eq of triethylamine.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Analysis (Predicted)

While specific spectra for the title compound are not available, the expected NMR and mass spectrometry data can be predicted based on its structure.

-

¹H NMR: Protons on the azetidine ring would appear as multiplets. The tert-butyl group would be a singlet at approximately 1.4 ppm. The fluoroethoxy protons would show characteristic splitting patterns, with the fluorine atom causing additional coupling.

-

¹³C NMR: The carbonyl carbon of the Boc group would be observed around 155 ppm. The quaternary carbon of the tert-butyl group would be around 80 ppm. Signals for the azetidine ring carbons and the fluoroethoxy carbons would also be present in their respective regions.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 220.14.

Applications in Drug Discovery

The title compound is a valuable building block for introducing the 3-(2-fluoroethoxy)azetidine moiety into larger molecules. This scaffold is of interest for several reasons:

-

Improved Metabolic Stability: The azetidine ring is generally more metabolically stable than larger rings like piperidine or smaller rings like aziridine.[1]

-

Enhanced Solubility: The polar nature of the ether and the nitrogen atom can improve the aqueous solubility of a drug candidate.

-

Vectorial Exit: The 3-dimensional nature of the azetidine ring can provide a vectorial exit from a binding pocket, allowing for the exploration of new chemical space.

-

Modulation of pKa: The nitrogen atom in the azetidine ring can be a key interaction point with biological targets, and its pKa can be fine-tuned by substituents.

-

Fluorine's Influence: The fluorine atom in the 2-fluoroethoxy side chain can block metabolic oxidation at that position and can also engage in favorable interactions with protein targets.

Conclusion

This compound represents a modern and valuable building block in the medicinal chemist's toolbox. Its synthesis is straightforward, and its incorporation into drug candidates can confer a range of desirable physicochemical and pharmacokinetic properties. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of functionalized azetidines like the title compound is set to increase.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22594530, tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155656894, 1-tert-butyl-3-(2-(18F)fluoroethoxy)azetidine. [Link]

-

Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

Sources

A Technical Guide to tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Prepared by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidine scaffold has been firmly established as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1][2] Concurrently, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often enhancing pharmacokinetic profiles and target affinity. This guide provides a comprehensive technical overview of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate , a novel building block that synergistically combines these two valuable motifs. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not prominently listed in public databases, indicating its status as a specialized or next-generation reagent, this document outlines a robust and logical synthetic pathway, predicts its analytical characteristics, and explores its potential as a high-value intermediate for the synthesis of advanced therapeutic agents.

Strategic Importance in Medicinal Chemistry

The rationale for designing and synthesizing this compound is rooted in established principles of drug discovery.

-

The Azetidine Core: This four-membered saturated heterocycle acts as a rigid, three-dimensional scaffold. Unlike more flexible alkyl chains, its constrained nature can help to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine ring, validating its utility in creating metabolically stable and effective pharmaceuticals.[1]

-

The Fluoroethoxy Moiety: The introduction of a fluoroalkoxy group is a well-established strategy to fine-tune molecular properties. The electronegative fluorine atom can modulate the pKa of nearby functional groups, form productive hydrogen bonds, and block sites of metabolic oxidation. This often leads to improved metabolic stability and oral bioavailability.

The combination of these two features in a single, ready-to-use building block offers medicinal chemists a powerful tool to rapidly generate novel chemical entities with desirable drug-like properties.

Caption: Logical fusion of key pharmacophores to generate an advanced building block.

Proposed Synthesis: A Mechanistic Approach

The most direct and reliable method for preparing the target compound is the Williamson ether synthesis , a classic yet powerful Sₙ2 reaction.[3][4][5] This pathway offers high efficiency and utilizes readily available starting materials.

Core Reaction: An alkoxide, generated from tert-butyl 3-hydroxyazetidine-1-carboxylate, acts as a nucleophile to displace a leaving group from a 2-fluoroethyl electrophile.

Starting Materials and Reagents

| Reagent | CAS Number | Role | Key Considerations |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 141699-55-0 | Nucleophile Precursor | Commercially available, high-purity grades are recommended.[6][7] |

| Sodium Hydride (NaH), 60% dispersion in oil | 7631-90-5 | Strong, Non-nucleophilic Base | Reacts to form the alkoxide. Must be handled under an inert atmosphere (N₂ or Ar). |

| 2-Fluoroethyl tosylate OR 1-Bromo-2-fluoroethane | 338-46-5 / 762-49-2 | Electrophile | Primary electrophiles are essential to ensure the Sₙ2 mechanism is favored over E2 elimination.[8] |

| Anhydrous Dimethylformamide (DMF) or THF | 68-12-2 / 109-99-9 | Aprotic Polar Solvent | Solubilizes reactants and promotes the Sₙ2 reaction rate. |

Detailed Experimental Protocol

WARNING: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 eq., 60% dispersion in mineral oil). The oil is washed away with anhydrous hexanes (3x), and the NaH is suspended in anhydrous DMF.

-

Alkoxide Formation: The suspension is cooled to 0 °C in an ice bath. A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous DMF is added dropwise via a syringe.

-

Causality: The slow addition at 0 °C controls the exothermic reaction and the evolution of hydrogen gas as the alkoxide is formed. The mixture is allowed to stir for 30-60 minutes at this temperature to ensure complete deprotonation.

-

-

Sₙ2 Reaction: 2-Fluoroethyl tosylate (1.1 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight (12-18 hours).

-

Causality: Maintaining a low initial temperature prevents potential side reactions. The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

-

Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The resulting mixture is diluted with water and extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (using a gradient elution, e.g., 10-40% ethyl acetate in hexanes) to yield the pure this compound.

Caption: Proposed Williamson ether synthesis workflow.

Predicted Physicochemical & Spectroscopic Data

The following properties are predicted based on the chemical structure and are essential for characterization and quality control.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₈FNO₃ |

| Molecular Weight | 219.25 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Predicted LogP | ~1.2 - 1.8 |

| Purity (Target) | >98% (by HPLC and NMR) |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): NMR is the primary technique for structural confirmation.

-

¹H NMR (in CDCl₃): Expected chemical shifts (δ) would include: a singlet around 1.45 ppm (9H, Boc group); multiplets between 3.6-4.5 ppm corresponding to the azetidine ring protons and the fluoroethoxy methylene groups. Crucially, the protons on the carbon adjacent to the fluorine will show a large coupling constant (J_HF ≈ 47 Hz), resulting in a characteristic doublet of triplets.

-

¹³C NMR (in CDCl₃): Key signals would appear for the Boc carbonyl (~156 ppm), the quaternary Boc carbon (~80 ppm), the azetidine carbons (40-65 ppm), and the fluoroethoxy carbons. The carbon directly bonded to fluorine will show a large ¹J_CF coupling constant (≈ 210-220 Hz).

-

¹⁹F NMR (in CDCl₃): A single signal, likely a triplet of triplets, is expected around -210 to -225 ppm, confirming the presence and environment of the fluorine atom.[9]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

-

ESI-TOF: Expected [M+H]⁺ ion at m/z 220.1343 and [M+Na]⁺ at m/z 242.1162. Common fragmentation would involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).

-

Safety and Handling

Handling fluoro-organic compounds and reactive reagents requires strict adherence to safety protocols.[10]

-

Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Double-gloving is recommended when handling the neat product or concentrated solutions.

-

Engineering Controls: All operations, especially those involving sodium hydride and volatile solvents, must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to safely vent hydrogen gas produced during the deprotonation step.[11]

-

Reagent Handling: Sodium hydride is a water-reactive solid that can ignite upon contact with moisture. It must be handled under an inert atmosphere. Unused NaH must be quenched carefully by slow addition of isopropanol, followed by methanol, and then water.

-

Waste Disposal: All chemical waste, particularly halogenated organic waste, must be disposed of according to institutional and local environmental regulations.[12]

Conclusion

This compound represents a thoughtfully designed chemical building block that leverages the synergistic benefits of the azetidine scaffold and fluoroalkoxy substitution. While not a common catalog item, its synthesis via the Williamson ether reaction is straightforward and scalable. The predicted analytical data provides a clear roadmap for its characterization. For researchers in drug discovery, this compound offers a valuable starting point for the rapid synthesis of novel, patentable molecules with potentially superior pharmacokinetic and pharmacodynamic profiles, making it an important addition to the medicinal chemist's toolbox.

References

- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem Technical Support.

- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [doi:10.1080/17460441.2026.XXXXXXX]

- ResearchGate. (2026).

- BenchChem. (n.d.). 3-(2-Fluoroethoxy)azetidine hydrochloride | 1344700-64-6.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [https://doi.org/10.26434/chemrxiv-2025-qmdhg]

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- Schildan, A., Patt, M., & Sabri, O. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 65(11), 1244-8. [https://doi.org/10.1016/j.apradiso.2007.02.009]

- Google Patents. (n.d.).

- FAQ. (n.d.).

- Purdue University. (n.d.). Fluorine Safety. Department of Chemistry.

- DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds.

- Williamson, A. (1850).

- National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6825488/]

- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.

- Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [https://doi.org/10.1016/j.saa.2007.08.003]

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [https://www.youtube.

- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [https://doi.org/10.1021/acs.chas.1c00088]

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.

- Organic Syntheses. (n.d.). Azetidine.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Synthonix. (n.d.).

- Fluorochem. (n.d.). N-Boc Azetidine-3-carboxylic acid ethyl ester.

- Sigma-Aldrich. (n.d.). 1-Boc-3-hydroxyazetidine 97%.

- National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. ACS Central Science. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5521941/]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]

- 7. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

A Technical Guide to tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a valuable heterocyclic building block for drug discovery and development. The document details the molecule's physicochemical properties, a robust and logical synthetic protocol, and standard analytical characterization techniques. Furthermore, it explores the strategic applications of this compound, leveraging the unique combination of a conformationally constrained azetidine scaffold and the beneficial pharmacokinetic properties imparted by the fluoroethoxy moiety. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: Strategic Value in Medicinal Chemistry

The design of novel small molecule therapeutics often relies on the strategic incorporation of building blocks that confer advantageous physicochemical and pharmacological properties. This compound emerges as a scaffold of significant interest by synergistically combining two high-value motifs: the azetidine ring and a fluorinated side chain.

The Azetidine Scaffold: A Privileged Structure

Azetidines are four-membered saturated nitrogen heterocycles that have gained prominence as bioisosteres for more common ring systems. Their rigid, three-dimensional structure provides well-defined exit vectors for substitution, allowing chemists to explore chemical space with precision. Unlike more flexible linkers, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), highlighting its versatility and importance.[1][2]

The Role of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[3] It is estimated that over 20% of all pharmaceutical compounds contain fluorine.[3] The strategic placement of fluorine can have profound effects:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Lipophilicity and Permeability: Fluorination can enhance lipophilicity, which may improve membrane permeability and oral absorption.

-

Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH.

The 2-fluoroethoxy group, specifically, offers these benefits while maintaining a degree of conformational flexibility, making it an attractive substituent for lead optimization campaigns.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and downstream applications.

Chemical Structure

The structure combines a tert-butoxycarbonyl (Boc)-protected azetidine ring with a 2-fluoroethoxy group at the 3-position.

Sources

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

An In-depth Technical Guide to the Solubility Profile of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that dictates the utility of a chemical entity throughout the drug discovery and development pipeline. For novel building blocks like tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a thorough understanding of its solubility profile is paramount for its effective application in medicinal chemistry, process development, and formulation. Publicly available solubility data for this specific, non-commercial compound is limited. Therefore, this guide provides a comprehensive framework for researchers to determine, interpret, and modulate its solubility. We present an in-depth analysis of the structural components influencing solubility, detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and a predictive assessment of its behavior in various solvent systems. This document serves as a practical whitepaper, empowering scientists to generate reliable solubility data and make informed decisions in their research endeavors.

Introduction: The Critical Role of Solubility

This compound is a synthetic building block of increasing interest in medicinal chemistry. Its structure combines several key features:

-

A tert-butoxycarbonyl (Boc) protecting group , which imparts significant lipophilicity.

-

A strained azetidine ring , a desirable motif in modern drug design for its ability to provide novel three-dimensional exit vectors.

-

A fluoroethoxy side chain , which can modulate properties like metabolic stability and basicity (pKa) of a potential final drug molecule.

The solubility of this intermediate is a crucial factor influencing its practical application. Poor solubility can lead to significant challenges in:

-

Synthetic Chemistry: Difficulty in achieving homogeneous reaction conditions, leading to poor yields and reproducibility.

-

Purification: Precipitation during chromatography or crystallization, complicating isolation and purity.

-

Biological Screening: Inaccurate assay results due to compound precipitation in aqueous buffers.[1]

-

Formulation: Challenges in developing suitable dosing vehicles for preclinical in vivo studies.[1]

This guide provides the foundational knowledge and actionable protocols to systematically evaluate the solubility of this compound.

Predicting Solubility: A Structural Analysis

The overall solubility of an organic molecule is a balance of its interactions with the solvent versus the energy of its crystal lattice.[1][2] The functional groups present in this compound each contribute to its predicted solubility profile.[3][4]

-

N-Boc Group: The large, non-polar tert-butyl group is the dominant structural feature. It significantly increases lipophilicity and is expected to drive solubility in non-polar organic solvents while drastically reducing aqueous solubility.[3]

-

Fluoroethoxy Group: The ether oxygen can act as a hydrogen bond acceptor, which may slightly improve solubility in polar solvents.[4] The fluorine atom increases polarity but also hydrophobicity. Its effect can be complex; in some cases, strategic fluorination can disrupt crystal packing and improve solubility, while in others, the increase in hydrophobicity dominates.[5]

-

Azetidine Ring & Carboxylate: The core structure contains polar elements (nitrogen and carbonyl oxygens) that can interact with polar solvents.

Based on this analysis, a general qualitative solubility prediction can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexanes | Soluble to Freely Soluble | Dominated by the lipophilic N-Boc group. |

| Polar Aprotic | DCM, THF, EtOAc, Acetone | Freely Soluble | Good balance of lipophilic and polar interactions. |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | Capable of hydrogen bonding, but the large Boc group limits extensive solvation. |

| Aqueous Buffer | Phosphate-Buffered Saline (PBS) | Poorly Soluble to Insoluble | The high lipophilicity is expected to result in very low solubility in water.[2] |

Methodologies for Experimental Solubility Determination

While predictions are useful, empirical determination is essential for accurate data. The two primary types of solubility measured in drug discovery are kinetic and thermodynamic.[1][6]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration of a compound in solution before it begins to precipitate after being rapidly introduced from a high-concentration DMSO stock.[7][8] This method is high-throughput and reflects the conditions of many in vitro biological assays.[1]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[9][10] This is the "gold standard" measurement, crucial for understanding bioavailability and for formulation development.[9][10]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol describes a common method using nephelometry (light scattering) to detect precipitation.[1][7]

Objective: To rapidly determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7]

-

Plate Preparation: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to multiple wells.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

-

Serial Dilution: Perform a serial 2-fold dilution across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[7]

-

Measurement: Measure the light scattering in each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering or absorbance compared to buffer-only controls.

Solvent Selection for Practical Applications

Choosing the right solvent is critical for synthesis, purification, and formulation. Solvent selection guides, such as those developed by GSK and Sanofi, provide a framework for choosing solvents based on safety, health, and environmental impact. [11][12][13][14][15] Table 2: Recommended Solvents for Different Applications

| Application | Recommended Solvents | Rationale & Considerations |

| Reaction Medium | Toluene, 2-MeTHF, CPME | Good solubilizing power for non-polar reagents. Higher boiling points are suitable for heated reactions. |

| Work-up/Extraction | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Good balance of solubility and immiscibility with water. Relatively low environmental impact. |

| Chromatography | Heptane/EtOAc, DCM/Methanol | Gradients of these systems are effective for purifying compounds of intermediate polarity. |

| Crystallization | Isopropanol (IPA), Ethanol, Heptane/EtOAc mixtures | An ideal system is one where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. |

| NMR/Analysis | CDCl₃, DMSO-d₆ | Standard deuterated solvents where the compound is expected to be fully soluble. |

Conclusion

References

-

OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])

-

Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])

-

Test No. 105: Water Solubility - OECD. (URL: [Link])

-

Test No. 105: Water Solubility - OECD. (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: [Link])

-

Solvent selection guide for medicinal chemists - RSC Blogs. (URL: [Link])

-

OECD 105 - Water Solubility Test at 20°C - Analytice. (URL: [Link])

-

Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - RSC Publishing. (URL: [Link])

-

ADME Solubility Assay - BioDuro. (URL: [Link])

-

In vitro solubility assays in drug discovery - PubMed. (URL: [Link])

-

New Substances Notification - Government of Canada. (URL: [Link])

-

Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes - ACS Publications. (URL: [Link])

-

Solvent Selection Guide - University of York. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

Solvent Selection Guides: Summary and Further Reading - The Organic Division of the Royal Society of Chemistry. (URL: [Link])

-

Thermodynamic solubility - PCBIS. (URL: [Link])

-

Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures - MDPI. (URL: [Link])

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (URL: [Link])

-

How do functional groups affect solubility in organic compounds? - TutorChase. (URL: [Link])

-

The Essential of the Solubility for Drug Action - Crimson Publishers. (URL: [Link])

-

How do functional groups like hydroxyl and amino groups affect water solubility? - QuickTakes. (URL: [Link])

-

How does the solubility of gases in fluids change when the fluid is question is a hydroxyl molecule? - Quora. (URL: [Link])

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. tutorchase.com [tutorchase.com]

- 4. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. blogs.rsc.org [blogs.rsc.org]

- 12. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 14. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 15. Solvent Selection Guides: Summary and Further Reading – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Spectroscopic Characterization of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic data, rigorously justified by established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations herein are grounded in data from structurally analogous compounds, offering a robust framework for the analysis of this and similar azetidine derivatives. This document is intended to serve as an in-depth resource for researchers in drug discovery and development, providing both the theoretical underpinnings and practical insights necessary for the structural elucidation of novel small molecules.

Introduction

This compound is a fluorinated azetidine derivative of significant interest in the synthesis of pharmacologically active compounds. The azetidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a fluoroethoxy side chain can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous structural confirmation of this building block is paramount for its effective use in multi-step syntheses. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of such structural elucidation. This guide provides a detailed exposition of the expected spectroscopic data for the title compound, complete with protocols for data acquisition and in-depth interpretation of the spectral features.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data for this molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information about its atomic connectivity and chemical environment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~4.60 - 4.40 | dt | 2H | F-CH₂- | The strong deshielding effect of the adjacent fluorine atom results in a downfield chemical shift. The signal will be a doublet of triplets due to coupling with the adjacent methylene protons and the fluorine atom. |

| ~4.10 - 3.90 | m | 2H | Azetidine CH₂ (positions 2 & 4) | These protons are adjacent to the nitrogen atom of the carbamate and are expected to be in this region. The multiplicity will be complex due to coupling with each other and the C3 proton. |

| ~3.80 - 3.60 | t | 2H | -O-CH₂- | These protons are deshielded by the adjacent oxygen atom. The signal will be a triplet due to coupling with the F-CH₂ protons. |

| ~3.70 - 3.50 | m | 1H | Azetidine CH (position 3) | This proton is deshielded by the adjacent oxygen atom of the ethoxy group. The multiplicity will be a multiplet due to coupling with the azetidine methylene protons. |

| ~1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a shielded region of the spectrum. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is summarized below. Chemical shifts (δ) are referenced to the solvent peak.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~156 | C=O (carbamate) | The carbonyl carbon of the Boc protecting group is highly deshielded. |

| ~83 (d, J ≈ 170-180 Hz) | F-CH₂- | The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant and is significantly deshielded. |

| ~80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~70 | -O-CH₂- | The carbon atom adjacent to the ether oxygen is deshielded. |

| ~68 | Azetidine CH (position 3) | This carbon is deshielded by the attached oxygen atom. |

| ~55 | Azetidine CH₂ (positions 2 & 4) | The carbon atoms adjacent to the nitrogen of the carbamate. |

| ~28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |

Predicted ¹⁹F NMR Spectrum

A single resonance is expected in the ¹⁹F NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ -220 to -230 | t | -CH₂F | The fluorine atom in a primary fluoroalkane typically resonates in this region. The signal will be a triplet due to coupling with the adjacent methylene protons. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2975 - 2850 | Strong | C-H stretch | Aliphatic |

| 1695 - 1710 | Strong | C=O stretch | Carbamate |

| 1250 - 1050 | Strong | C-O stretch | Ether and Carbamate |

| 1170 - 1150 | Strong | C-N stretch | Azetidine |

| 1050 - 1000 | Strong | C-F stretch | Fluoroalkane |

Interpretation of Key IR Absorptions

-

C=O Stretch (Carbamate): The strong absorption band around 1700 cm⁻¹ is highly characteristic of the carbonyl group in the Boc protecting group. Its position indicates a saturated ester-like environment.

-

C-O Stretch (Ether and Carbamate): A strong, broad absorption in the fingerprint region between 1250 and 1050 cm⁻¹ will arise from the C-O stretching vibrations of both the ether linkage and the carbamate group.[1][2]

-

C-F Stretch: A strong band in the 1050-1000 cm⁻¹ region is indicative of the C-F single bond stretch.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the liquid sample directly onto the crystal.

-

Acquire the spectrum.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FT-IR) with ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

-

Molecular Formula: C₁₀H₁₈FNO₃

-

Molecular Weight: 219.25 g/mol

-

Predicted [M+H]⁺: m/z 220.1343

-

Predicted [M+Na]⁺: m/z 242.1162

Predicted Fragmentation Pattern

The fragmentation of the N-Boc protected azetidine ring is expected to be a dominant process in the mass spectrum.

Caption: Predicted fragmentation pathway of this compound.

Key Fragmentation Pathways:

-

Loss of isobutylene (-56 Da): A characteristic fragmentation of the tert-butyl group, leading to a prominent peak at m/z 164.

-

Loss of the Boc group (-100 Da): Cleavage of the entire tert-butyloxycarbonyl group results in a fragment at m/z 120.

-

Formation of the azetidinium ion: Further fragmentation of the m/z 120 ion can lead to the formation of a stable azetidinium species.

Experimental Protocol for ESI-MS

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.[3]

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement

-

Scan Range: m/z 50 - 500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

Conclusion

This technical guide has presented a comprehensive spectroscopic characterization of this compound based on predicted data. The detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra provides a robust framework for the structural confirmation of this important synthetic building block. The provided experimental protocols offer practical guidance for acquiring high-quality data. By integrating predicted data with established spectroscopic principles and data from analogous structures, this guide serves as an authoritative resource for researchers engaged in the synthesis and application of novel azetidine derivatives in drug discovery and development.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Proprep. (n.d.). Describe the characteristic IR absorption bands for an ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Azetidine Derivatives

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry impart favorable physicochemical properties to parent molecules, including enhanced metabolic stability, improved solubility, and increased binding affinity. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by azetidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, and neurological activities, and explore their potential as enzyme inhibitors. This guide is designed to be a practical resource, offering not only a thorough scientific review but also detailed, field-proven experimental protocols to empower researchers in their exploration of this versatile scaffold.

The Azetidine Ring: A Unique Chemical Entity

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, possesses a significant degree of ring strain, estimated to be around 25.4 kcal/mol.[1] This inherent strain is a key determinant of its chemical reactivity and biological activity.[1] Unlike its more strained three-membered counterpart, aziridine, the azetidine ring is generally more stable and easier to handle, yet reactive enough to participate in a variety of chemical transformations.[1] This balance of stability and reactivity makes it an attractive scaffold for medicinal chemists.

The incorporation of an azetidine moiety into a drug candidate can confer several advantageous properties:

-

Conformational Rigidity: The puckered nature of the azetidine ring restricts the conformational freedom of the molecule, which can lead to a more defined interaction with its biological target and potentially higher binding affinity.[2]

-

Improved Physicochemical Properties: Azetidine derivatives often exhibit enhanced solubility and metabolic stability compared to their less constrained analogues.[3]

-

Novel Chemical Space: The unique three-dimensional shape of the azetidine ring allows for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles.

Antimicrobial Activities of Azetidine Derivatives

The search for novel antimicrobial agents is a critical global health priority due to the rise of drug-resistant pathogens. Azetidine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[4][5][6]

Antibacterial Activity

Azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics, with penicillin being a prominent example.[4] The antibacterial mechanism of β-lactams involves the inhibition of bacterial cell wall synthesis.[7] The strained four-membered ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, leading to irreversible acylation and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall biosynthesis.[7]

Beyond the classical β-lactams, novel azetidine derivatives are being explored for their antibacterial potential.[5][8] These compounds may exhibit different mechanisms of action, highlighting the versatility of the azetidine scaffold in antibacterial drug design.

Antifungal Activity

Several studies have reported the antifungal activity of azetidine derivatives.[4][5] For instance, novel azetidine-tethered chitosan derivatives have shown significant inhibitory effects against Aspergillus fumigatus. The precise mechanisms of antifungal action are still under investigation but may involve disruption of the fungal cell wall or membrane, or inhibition of essential fungal enzymes.

Anticancer Potential of Azetidine Derivatives

The development of targeted anticancer therapies is a major focus of modern oncology research. Azetidine-containing compounds have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[4][9][10]

Inhibition of Tubulin Polymerization

A key mechanism of action for several anticancer azetidine derivatives is the inhibition of tubulin polymerization.[11][12] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[11] Certain chiral azetidin-2-ones have been identified as potent tubulin polymerization inhibitors, exhibiting IC50 values in the nanomolar range against various cancer cell lines.[12]

Targeting Signaling Pathways

Azetidine derivatives have also been developed as inhibitors of key signaling pathways implicated in cancer progression. One notable target is the Signal Transducer and Activator of Transcription 3 (STAT3).[13] Constitutive activation of STAT3 is observed in many human tumors and promotes cell proliferation, survival, and angiogenesis.[14] Novel azetidine amides have been discovered as potent and direct STAT3 inhibitors, representing a promising therapeutic strategy for cancers with aberrant STAT3 signaling.[13]

Neurological Applications of Azetidine Derivatives

The unique structural features of the azetidine ring make it a valuable scaffold for the design of neurologically active compounds.[3] Its conformational rigidity can lead to high receptor selectivity and improved pharmacokinetic properties, which are crucial for drugs targeting the central nervous system (CNS).[3]

GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Modulation of GABAergic neurotransmission is a key strategy for the treatment of various neurological and psychiatric disorders, including epilepsy and anxiety. Azetidine derivatives have been designed as conformationally constrained analogues of GABA and have shown potent inhibitory activity against GABA transporters (GATs). Specifically, certain azetidin-2-ylacetic acid derivatives have demonstrated high potency at the GAT-1 transporter.

Azetidine Derivatives as Enzyme Inhibitors

The constrained nature of the azetidine ring makes it an excellent scaffold for designing enzyme inhibitors with high specificity.

Azetidine-2-carboxylic Acid: A Proline Mimic

Azetidine-2-carboxylic acid (AZE), a naturally occurring non-proteinogenic amino acid, is a structural analogue of proline.[15] This mimicry allows AZE to be incorporated into proteins in place of proline, leading to altered protein structure and function.[15] This property has been exploited in various biological studies and holds potential for therapeutic applications.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of azetidine derivatives. The rationale behind the experimental choices is highlighted to provide a deeper understanding of the assays.

Antimicrobial Susceptibility Testing

Rationale: The initial screening of novel compounds for antimicrobial activity is crucial. The broth microdilution and disk diffusion methods are standardized, reliable, and widely used techniques to determine the minimum inhibitory concentration (MIC) and susceptibility of bacteria to antimicrobial agents.[2][4]

6.1.1. Broth Microdilution Method for MIC Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7]

-

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the azetidine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

-

6.1.2. Agar Disk Diffusion Method

-

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[12][17]

-

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation of Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.[4]

-

Application of Disks: Aseptically place paper disks impregnated with a known concentration of the azetidine derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC.[2]

-

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][18][19] It is a widely used method for screening potential anticancer drugs.[20][21]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.[13]

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the azetidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vitro Tubulin Polymerization Assay

Rationale: This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin, providing mechanistic insight into its anticancer activity.[9][11]

-

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[1][23][24]

-

Procedure (Fluorescence-based):

-

Reagent Preparation: Prepare a reaction buffer containing purified tubulin, GTP (as an energy source), and a fluorescent reporter dye (e.g., DAPI).

-

Compound Addition: Add the azetidine derivative at various concentrations to the reaction mixture in a 96-well plate.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Compare the polymerization curves of treated samples to a control (no compound) to determine if the compound inhibits or enhances tubulin polymerization.

-

Table 1: Summary of Biological Activities and Assay Methods

| Biological Activity | Target/Mechanism | Key In Vitro Assay(s) | Endpoint(s) |

| Antibacterial | Bacterial Cell Wall Synthesis (PBPs) | Broth Microdilution, Agar Disk Diffusion | MIC, Zone of Inhibition |

| Anticancer | Tubulin Polymerization | Tubulin Polymerization Assay | Inhibition/Enhancement of Polymerization |

| STAT3 Signaling Pathway | STAT3 Luciferase Reporter Assay | Inhibition of STAT3 Activity | |

| General Cytotoxicity | MTT Assay | Cell Viability, IC50 | |

| Neurological | GABA Uptake (GAT-1) | Radioligand Binding/Uptake Assay | Inhibition of GABA Uptake, IC50 |

Future Perspectives and Conclusion

The azetidine scaffold has proven to be a remarkably versatile and valuable motif in the design of novel therapeutic agents. The unique chemical and physical properties conferred by this strained four-membered ring have led to the discovery of potent compounds with a wide array of biological activities. The continued exploration of azetidine chemistry, coupled with sophisticated biological screening and mechanistic studies, will undoubtedly lead to the development of new and improved drugs for a variety of diseases. This guide provides a solid foundation for researchers to understand the potential of azetidine derivatives and to design and execute experiments to further elucidate their therapeutic promise.

References

-

Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3288. [Link]

-

Li, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 15(4), 85. [Link]

-

Yaduwanshi, P. S., et al. (2018). Synthesis and characterization of azetidine analogous and related compounds for their antimicrobial activity. World Journal of Pharmaceutical Research, 7(13), 1145-1153. [Link]

-

Mondal, S., et al. (2024). Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ChemMedChem. [Link]

-

Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-556. [Link]

-

Jain, A., & Sharma, R. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 194-202. [Link]

-

Kumar, A., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Pharmaceuticals, 16(5), 735. [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062. [Link]

-

Sharma, P. C., et al. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Research Journal of Pharmacy and Technology, 11(3), 1251-1256. [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062. [Link]

-

Tsave, O., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

-

Gessin, C., et al. (2007). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4272-4276. [Link]

-

Sharma, D., et al. (2022). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. Journal of Microbiological Methods, 195, 106451. [Link]

-

Wang, Y., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 193, 112323. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, H. H. (2021). Synthesis & Antifungal Screening of Novel Azetidin-2-ones. Journal of Physics: Conference Series, 1879(3), 032095. [Link]

-